molecular formula C28H60IN B1329736 Tetraheptylammonium iodide CAS No. 3535-83-9

Tetraheptylammonium iodide

Cat. No.: B1329736
CAS No.: 3535-83-9
M. Wt: 537.7 g/mol
InChI Key: KCSOHLKZTZMKQA-UHFFFAOYSA-M
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Description

Tetraheptylammonium iodide is a quaternary ammonium compound with the chemical formula C₂₈H₆₀IN and a molecular weight of 537.69 g/mol . It is commonly used in various scientific and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraheptylammonium iodide can be synthesized through the reaction of 1-iodoheptane with triheptylamine. The reaction typically involves heating the reactants in an appropriate solvent under reflux conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar methods but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The compound is often crystallized from ethanol or aqueous ethanol to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Tetraheptylammonium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other anions in substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the iodide ion.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include silver nitrate (AgNO₃) for the precipitation of silver iodide (AgI).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) can be used.

Major Products:

    Substitution Reactions: Products include tetraheptylammonium salts with different anions.

    Oxidation Reactions: Products depend on the specific oxidizing agent used and the reaction conditions.

Scientific Research Applications

Tetraheptylammonium iodide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • Tetraethylammonium iodide
  • Tetrapropylammonium iodide
  • Tetrabutylammonium iodide

Comparison: Tetraheptylammonium iodide is unique due to its longer alkyl chains compared to similar compounds like tetraethylammonium iodide and tetrabutylammonium iodide. This results in different solubility properties and interaction strengths with various molecules, making it particularly useful in specific applications such as phase transfer catalysis and ion-pair formation .

Properties

IUPAC Name

tetraheptylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H60N.HI/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2,27-23-19-15-11-7-3)28-24-20-16-12-8-4;/h5-28H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSOHLKZTZMKQA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H60IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883918
Record name 1-Heptanaminium, N,N,N-triheptyl-, iodide (1:1)
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Molecular Weight

537.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3535-83-9
Record name Tetraheptylammonium iodide
Source CAS Common Chemistry
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Record name 1-Heptanaminium, N,N,N-triheptyl-, iodide (1:1)
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Record name Tetraheptylammonium iodide
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Record name 1-Heptanaminium, N,N,N-triheptyl-, iodide (1:1)
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Record name 1-Heptanaminium, N,N,N-triheptyl-, iodide (1:1)
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Record name Tetraheptylammonium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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